1-Bromo-3-chloro-2-(difluoromethoxy)benzene
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Overview
Description
1-Bromo-3-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O It is a halogenated aromatic compound, which means it contains a benzene ring substituted with halogen atoms (bromine and chlorine) and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-2-(difluoromethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is substituted with bromine and chlorine atoms. The difluoromethoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-2-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can produce different oxidation states of the substituents.
Scientific Research Applications
1-Bromo-3-chloro-2-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as a building block for the development of new drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
1-Bromo-2-chloro-3-(difluoromethoxy)benzene: Similar but with different positions of the halogen atoms.
1-Bromo-3-chlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
Uniqueness
1-Bromo-3-chloro-2-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C7H4BrClF2O |
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Molecular Weight |
257.46 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-(difluoromethoxy)benzene |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H |
InChI Key |
VQNGTEZOBIBPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)Cl |
Origin of Product |
United States |
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